Cas no 278784-83-1 (Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside)

Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside structure
278784-83-1 structure
Produktname:Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside
CAS-Nr.:278784-83-1
MF:C21H24Cl3NO9S
MW:572.840562820435
MDL:MFCD11112181
CID:248200
PubChem ID:125307180

Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside Chemische und physikalische Eigenschaften

Namen und Kennungen

    • b-D-Galactopyranoside, phenyl2-deoxy-1-thio-2-[[(2,2,2-trichloroethoxy)carbonyl]amino]-, 3,4,6-triacetate
    • Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside
    • [(2S,3R,4R,5S,6S)-3,4-diacetyloxy-6-phenylsulfanyl-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate
    • b-D-Galactopyranoside, phenyl2-deoxy-1-thio-2-[[(2,2,2-trichloroethoxy)carbonyl]amino]-, 3,4,6...
    • -<small>D<
    • LogP
    • Phenyl 3,<wbr>
    • α-L-allop<wbr>
    • CID 133554192
    • Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyforMaMido)-β-D-galactopyranoside
    • Phenyl3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-β-D-galactopyranoside>β-D-Galactopyranoside, phenyl 2-deoxy-1-thio-2-[[(2,2,2-trichloroethoxy)carbonyl]amino]-, 3,4,6-triacetate
    • (2R,3R,4R,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)-5-[[(2,2,2-trichloroethoxy)carbonyl]amino]tetrahydro-2H-pyran-3,4-diyl Diacetate
    • T72215
    • [(2R,3R,4R,5R,6S)-3,4-Diacetyloxy-6-phenylsulfanyl-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate
    • phenyl3,4,6-tri-o-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-d-galactopyranoside
    • CS-0214577
    • MFCD11112181
    • 278784-83-1
    • [(2R,3R,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(PHENYLSULFANYL)-5-{[(2,2,2-TRICHLOROETHOXY)CARBONYL]AMINO}OXAN-2-YL]METHYL ACETATE
    • MDL: MFCD11112181
    • Inchi: 1S/C21H24Cl3NO9S/c1-11(26)30-9-15-17(32-12(2)27)18(33-13(3)28)16(25-20(29)31-10-21(22,23)24)19(34-15)35-14-7-5-4-6-8-14/h4-8,15-19H,9-10H2,1-3H3,(H,25,29)/t15-,16-,17-,18+,19-/m1/s1
    • InChI-Schlüssel: AZDNCEYOFMNMSH-IEWDOMPSSA-N
    • Lächelt: ClC(C([H])([H])OC(N([H])[C@@]1([H])[C@]([H])(O[C@]([H])(C([H])([H])OC(C([H])([H])[H])=O)[C@]([H])([C@@]1([H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)SC1C([H])=C([H])C([H])=C([H])C=1[H])=O)(Cl)Cl

Berechnete Eigenschaften

  • Genaue Masse: 571.02400
  • Monoisotopenmasse: 571.023736g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 10
  • Schwere Atomanzahl: 35
  • Anzahl drehbarer Bindungen: 12
  • Komplexität: 761
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 5
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topologische Polaroberfläche: 152

Experimentelle Eigenschaften

  • Dichte: 1.457
  • Schmelzpunkt: 115.0 to 119.0 deg-C
  • Siedepunkt: 633.127°C at 760 mmHg
  • Flammpunkt: 336.703°C
  • Brechungsindex: 1.572
  • PSA: 155.25000
  • LogP: 3.59950
  • pka: 8.97±0.70(Predicted)

Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside Sicherheitsinformationen

  • Code der Regulierungsbedingungen:Klasse Q (Zucker, Alkaloide, Antibiotika, Hormone)
  • Lagerzustand:0-10°C

Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside Zolldaten

  • HS-CODE:2940.00.6000

Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB261764-5 g
Phenyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside; .
278784-83-1
5 g
€783.40 2023-07-20
Biosynth
MP60574-500 mg
Phenyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-b-D-galactopyranoside
278784-83-1
500MG
$231.00 2023-01-03
Biosynth
MP60574-2000 mg
Phenyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-b-D-galactopyranoside
278784-83-1
2g
$577.50 2023-01-03
TRC
P208160-100mg
Phenyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-b-D-galactopyranoside
278784-83-1
100mg
$ 155.00 2022-06-03
Biosynth
MP60574-100 mg
Phenyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-b-D-galactopyranoside
278784-83-1
100MG
$69.30 2023-01-03
SHENG KE LU SI SHENG WU JI SHU
sc-473753-1g
Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside,
278784-83-1
1g
¥2625.00 2023-09-05
Aaron
AR003UDP-1g
PHenyl 3,4,6-tri-o-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-d-galactopyranoside
278784-83-1 98%
1g
$140.00 2025-02-10
Ambeed
A748125-1g
PHenyl 3,4,6-tri-o-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-d-galactopyranoside
278784-83-1 95%
1g
$91.0 2024-07-28
A2B Chem LLC
AB78241-250mg
Phenyl 3,4,6-tri-o-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-d-galactopyranoside
278784-83-1 >98.0%(HPLC)(N)
250mg
$118.00 2024-04-20
eNovation Chemicals LLC
Y1237802-1g
Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside
278784-83-1 98%
1g
$170 2025-02-27

Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside Herstellungsverfahren

Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:278784-83-1)Phenyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-b-D-galactopyranoside
A1030001
Reinheit:99%
Menge:5g
Preis ($):421.0